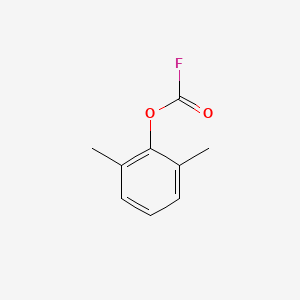

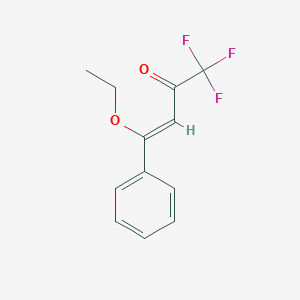

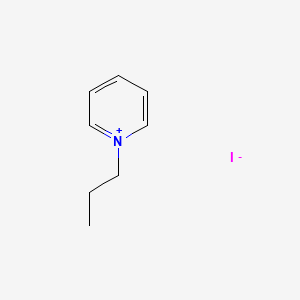

![molecular formula C7H7N3O2S2 B6317743 Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% CAS No. 489401-93-6](/img/structure/B6317743.png)

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a chemical compound with the IUPAC name 2,1,3-benzothiadiazole-4-sulfonamide . It has a molecular weight of 215.26 .

Synthesis Analysis

While specific synthesis methods for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, research has been conducted on the synthesis of related compounds. For instance, a library of 26 donor-acceptor (D-A) compounds based on the benzo [c] [1,2,5]thiadiazole (BTZ) group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers were able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Molecular Structure Analysis

The InChI code for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is 1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H, (H2,7,10,11) .

Chemical Reactions Analysis

While specific chemical reactions involving Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, related compounds have been studied. For example, D-A systems based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

The compound is utilized in HPLC methods for the analysis of isoflavones in soy milk . This application is crucial for ensuring the quality and safety of soy milk, which is a significant dietary component for many individuals.

Silica-Based Nanoparticles

It has applications related to silica-based nanoparticles, particularly in the modification of silica surfaces for various uses . These modifications can enhance the properties of silica for advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment.

Organic Photovoltaics and Fluorescent Sensors

The benzo[1,2,5]thiadiazole motif, part of the compound’s structure, is extensively researched for use in organic photovoltaics and as fluorescent sensors . These applications are pivotal in the development of renewable energy sources and sensitive detection methods in biological systems.

Visible-Light Organophotocatalysts

There is ongoing research into the potential of using the compound as a visible-light organophotocatalyst . This could revolutionize the field of photocatalysis, making it more sustainable and environmentally friendly.

Fission Process Analysis

The compound’s derivatives are used in the theoretical analysis of fast proton-induced fission of uranium-238 . This research is significant for understanding nuclear reactions and the production of radioisotopes with applications in medicine and industry.

Flow Batteries

The redox-active organic component of the compound is of interest in flow batteries due to its favorable solubility, low reduction potential, and fast electrochemical kinetics . This application is essential for the development of efficient energy storage systems.

Pharmaceutical Secondary Standards

In pharmaceutical research, the compound serves as a secondary standard for the calibration and validation of analytical methods . This ensures the accuracy and reliability of pharmaceutical testing.

Advanced Material Synthesis

The compound is involved in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in OLEDs, dyes, and solar cells . These materials are at the forefront of technological advancements in displays and energy conversion.

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJVTSPGWITIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=NSN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

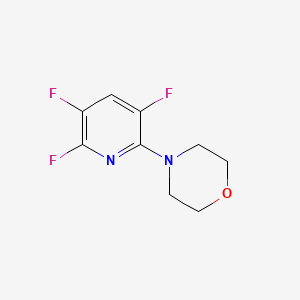

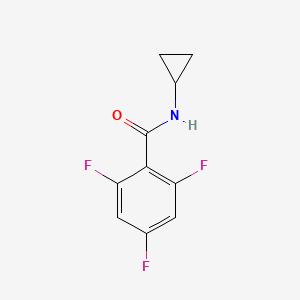

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

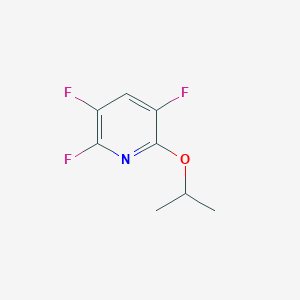

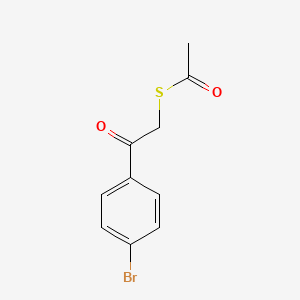

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

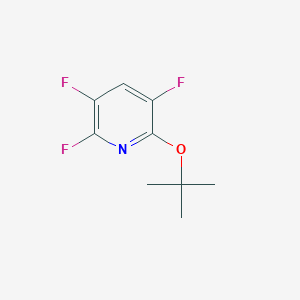

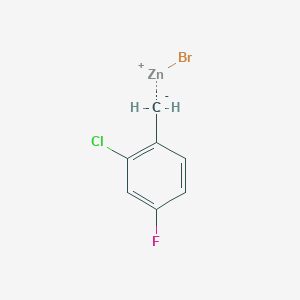

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)